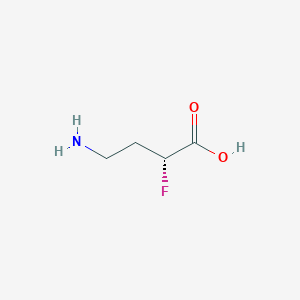

Butanoic acid, 4-amino-2-fluoro-, (R)-

Description

Significance of Fluorine in Biomolecular Design and Perturbation

The introduction of fluorine into biologically active molecules is a widely adopted strategy in drug design, with approximately 20% of all commercial pharmaceuticals containing this element. wikipedia.org The unique physicochemical properties of fluorine allow it to modulate the activity of biological molecules and serve as a probe to study their mechanisms of action. acs.org In peptide and protein engineering, incorporating fluorinated amino acids can confer enhanced stability against chemical and thermal denaturation, as well as resistance to proteolytic degradation. acs.orgnih.gov Furthermore, since fluorine is virtually absent in natural biological systems, the isotope ¹⁹F serves as a highly sensitive and non-perturbing NMR probe for examining protein structure, conformation, and dynamics. wikipedia.orgljmu.ac.uknih.gov

The profound impact of fluorine in biomolecular design stems from its fundamental atomic properties. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, which is more robust than other carbon-halogen bonds. nih.govnih.govnih.gov This bond strength contributes significantly to the metabolic stability of fluorinated compounds, as it can delay the chemical processes that break down drugs in the body. wikipedia.org

From a steric perspective, fluorine's van der Waals radius (1.47 Å) is only modestly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for a hydrogen atom or, in some contexts, a hydroxyl group. scispace.comrsc.org This similarity in size means that fluorine substitution can often be accommodated within protein structures with minimal structural perturbation. acs.org However, this size difference can also introduce critical steric hindrance that influences molecular interactions. rsc.org The electronic properties of fluorine also drastically alter a molecule's lipophilicity; the substitution of hydrogen with fluorine typically increases this property, which can lead to enhanced penetration of cell membranes and improved bioavailability. wikipedia.orgrsc.org

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Dissociation Energy (C-X in CH₃-X, kcal/mol) | 105 | 110 |

Fluorination provides a sophisticated mechanism for controlling the three-dimensional structure of amino acids and the peptides they form. nih.gov The highly polar nature of the C-F bond leads to significant stereoelectronic effects, where the bond's orientation is influenced by interactions with adjacent functional groups. nih.govresearchgate.net These interactions, including electrostatic forces and hyperconjugation (e.g., σCH→σ*CF), can be harnessed to stabilize specific molecular conformations. nih.gov

For instance, the strategic placement of fluorine in the side chain of the amino acid proline can enforce a particular C⁴-endo or C⁴-exo pucker in the pyrrolidine (B122466) ring, thereby influencing the local peptide backbone structure. nih.gov These conformational constraints are critical as the function of peptides and proteins is inextricably linked to their precise three-dimensional shape. nih.gov By pre-organizing a molecule into a bioactive conformation, fluorination can enhance binding affinity to biological targets. The ability of fluorine to influence molecular shape through subtle electronic interactions is a key reason for its prominence in modern drug design. scispace.comacs.org

Classification and Structural Context of (R)-4-Amino-2-fluorobutanoic Acid

(R)-4-Amino-2-fluorobutanoic acid is a synthetic amino acid that combines the structural features of a gamma-amino acid with the unique properties conferred by an alpha-fluorine substituent. Its systematic name precisely describes its chemical structure: a four-carbon butanoic acid core with an amino group on the fourth carbon (C4) and a fluorine atom on the second carbon (C2), with a specific (R) stereochemistry at the fluorinated carbon.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈FNO₂ | nih.gov |

| Molecular Weight | 121.11 g/mol | nih.gov |

| Common Synonyms | fluoroGABA | nih.govechemi.com |

| CAS Number | 5130-17-6 | chemicalbook.com |

The classification of (R)-4-amino-2-fluorobutanoic acid is derived directly from its structure. The amino group is located on the gamma (γ) carbon relative to the carboxyl group, placing it in the class of gamma-amino acids. nih.gov The fluorine atom is positioned on the alpha (α) carbon, the carbon atom adjacent to the carboxyl group. Therefore, the compound is precisely defined as an alpha-fluorinated gamma-amino acid .

This structural class is significant in medicinal chemistry. Gamma-amino acids, most notably Gamma-Aminobutyric Acid (GABA), play crucial roles in the central nervous system. The fluorination of such structures is a common strategy to create analogues with modified pharmacological profiles. The introduction of fluorine at the alpha-position can influence the molecule's acidity, conformation, and interaction with metabolic enzymes and biological receptors.

The precise structure of (R)-4-amino-2-fluorobutanoic acid distinguishes it from a multitude of possible isomers, each with potentially different chemical and biological properties.

Positional Isomers: The locations of the fluorine atom and the amino group are critical. Isomers such as 3-amino-2-fluorobutanoic acid or 4-amino-3-fluorobutanoic acid would have different spatial arrangements of their functional groups, leading to distinct physicochemical characteristics.

Stereoisomers: The fluorine-bearing alpha-carbon (C2) is a chiral center. (R)-4-amino-2-fluorobutanoic acid is the enantiomer of (S)-4-amino-2-fluorobutanoic acid. Such stereoisomers often exhibit significant differences in biological activity due to the stereospecific nature of enzyme active sites and receptors.

Other Fluorinated Derivatives: The broader family of fluorinated butanoic acids includes compounds with varying degrees of fluorination and different functional groups, such as heptafluorobutanoic acid (C₄HF₇O₂) or 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. nist.govnih.gov These compounds are structurally and functionally distinct from the monosubstituted (R)-4-amino-2-fluorobutanoic acid. Isobutyric acid (2-methylpropanoic acid) is a structural isomer of butanoic acid, and its fluorinated and aminated derivatives would represent another distinct class of compounds. wikipedia.org

The unique identity of (R)-4-amino-2-fluorobutanoic acid is thus defined by the specific combination of its carbon skeleton, the precise placement of its amino and fluoro substituents, and its defined stereochemistry.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-fluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBTBJGHQPOPY-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428302 | |

| Record name | Butanoic acid, 4-amino-2-fluoro-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65529-63-7 | |

| Record name | Butanoic acid, 4-amino-2-fluoro-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R 4 Amino 2 Fluorobutanoic Acid

Asymmetric Synthesis Approaches

The creation of the stereocenter at the C-2 position in (R)-4-amino-2-fluorobutanoic acid with high enantiopurity is the central challenge in its synthesis. Chemists have developed several distinct approaches to control this stereochemistry, which can be broadly categorized into strategies that use chiral auxiliaries to direct bond formation, methods that introduce fluorine asymmetrically, and pathways that leverage the inherent stereoselectivity of enzymes.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. mdpi.com This strategy is particularly powerful for the synthesis of α-amino acids.

A prominent and highly effective chiral auxiliary-based method for the asymmetric synthesis of α-amino acids involves the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218). nih.govnih.gov This methodology allows the α-carbon of glycine to function as a nucleophile, enabling the formation of new carbon-carbon bonds in a stereocontrolled manner. researchgate.net

The general process involves several key steps:

Complex Formation : A chiral ligand, often derived from an amino acid like proline, is reacted with a nickel(II) salt and glycine to form a square-planar Ni(II) complex. acs.org This complex serves as a chiral glycine equivalent, where the chirality of the ligand predetermines the facial selectivity of subsequent reactions. nih.gov

Asymmetric Alkylation : The α-carbon of the complexed glycine is deprotonated with a base to form a nucleophilic enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide). The steric bulk and conformational rigidity imposed by the chiral ligand direct the approach of the electrophile, resulting in the formation of one diastereomer in high excess. mdpi.comresearchgate.net For the synthesis of the carbon backbone of 4-amino-2-fluorobutanoic acid, a suitable electrophile, such as a protected 2-haloethylamine, would be used.

Decomplexation and Recovery : After the alkylation step, the newly formed α-substituted amino acid is liberated from the complex, typically by treatment with acid. mdpi.comresearchgate.net This step also allows for the recovery of the chiral ligand, making the process economically viable for large-scale synthesis. mdpi.com

While this method establishes the stereocenter at the α-carbon via alkylation, the introduction of the fluorine atom would require a subsequent, separate synthetic step, as discussed in the following sections. The power of the Ni(II) complex methodology lies in its ability to reliably set the (R)- or (S)-configuration of the α-carbon with high fidelity. nih.govacs.org

Table 1: Key Features of Ni(II) Complex-Mediated Amino Acid Synthesis

| Feature | Description | Relevant Findings |

|---|---|---|

| Chiral Control | Employs a recoverable chiral ligand (auxiliary) to direct stereochemistry. | Proline-derived ligands are common and effective. nih.gov High diastereomeric excesses (d.e.), often >95%, are achievable. researchgate.net |

| Versatility | Applicable to the synthesis of a wide variety of α-amino acids by changing the electrophile. nih.gov | Successfully used for preparing fluorinated amino acids like (S)-2-amino-4,4,4-trifluorobutanoic acid on a large scale. mdpi.comresearchgate.netnih.gov |

| Process | Involves formation of a stable Ni(II) Schiff base complex, base-mediated alkylation, and acid-mediated decomplexation. acs.org | The chiral auxiliary can be reclaimed and reused, improving process efficiency. mdpi.comnih.gov |

Asymmetric Catalysis for Fluorine Introduction

In contrast to building the amino acid backbone with an inherent chiral auxiliary, asymmetric catalysis strategies focus on introducing the fluorine atom onto a prochiral substrate in an enantioselective manner. This is achieved using a small amount of a chiral catalyst to generate the desired stereocenter.

Electrophilic fluorination involves the reaction of a carbon nucleophile, such as an enolate, with an electrophilic fluorine source ("F+"). alfa-chemistry.com To achieve asymmetry, this reaction can be performed on a substrate already containing a chiral element or by using a chiral catalyst to control the approach of the fluorinating agent. The focus here is on substrates that are themselves chiral.

The general approach involves attaching a chiral auxiliary to a precursor molecule, such as a 4-aminobutanoic acid derivative. This creates a chiral substrate which can be enolized and then fluorinated. The auxiliary blocks one face of the resulting enolate, forcing the electrophilic fluorinating agent to attack from the less hindered face, thereby creating the α-fluoro stereocenter with high diastereoselectivity. acs.org Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. sigmaaldrich.comorganic-chemistry.org

For instance, a suitable precursor for (R)-4-amino-2-fluorobutanoic acid could be an N-acyloxazolidinone derived from 4-(protected-amino)butanoic acid. Treatment with a base like lithium diisopropylamide (LDA) would generate a chiral enolate, which upon reaction with NFSI, would yield the α-fluorinated product. Subsequent removal of the chiral auxiliary would provide the target enantiopure fluoroamino acid.

Nucleophilic fluorination introduces fluorine via the displacement of a leaving group by a nucleophilic fluoride (B91410) source (e.g., an alkali metal fluoride). numberanalytics.com This pathway is often challenging due to the low nucleophilicity and high basicity of the fluoride ion, which can favor elimination side reactions. ucla.edu

An effective asymmetric strategy involves starting with a chiral precursor where a different functional group, such as a hydroxyl group, is already in place with the desired stereochemistry. This precursor is then converted to the target fluoro compound through an SN2 reaction, which proceeds with inversion of configuration.

For the synthesis of (R)-4-amino-2-fluorobutanoic acid, a suitable starting material would be a protected form of (S)-4-amino-2-hydroxybutanoic acid. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a fluoride source, such as cesium fluoride (CsF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), would displace the leaving group via an SN2 mechanism, inverting the stereocenter from (S) to (R) and yielding the desired product. numberanalytics.comorganic-chemistry.org

Table 2: Comparison of Asymmetric Fluorination Strategies

| Strategy | Mechanism | Key Reagents | Stereochemical Control |

|---|---|---|---|

| Electrophilic | Reaction of a chiral enolate with an "F+" source. | NFSI, Selectfluor™ | Diastereoselective fluorination directed by a chiral auxiliary on the substrate. |

| Nucleophilic | SN2 displacement of a leaving group by F⁻. | CsF, Et₃N·3HF | Inversion of a pre-existing stereocenter (e.g., an α-hydroxy group). |

Enzymatic and Biocatalytic Pathways for Chiral Fluoroamino Acid Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under mild conditions. rsc.orgnih.gov The synthesis of chiral amino acids is an area where biocatalysis has proven to be a powerful and sustainable alternative to traditional chemical methods. nih.gov

Several enzymatic strategies can be envisioned for the synthesis of enantiopure (R)-4-amino-2-fluorobutanoic acid. One of the most common methods is the asymmetric reductive amination of a corresponding α-keto acid. rsc.org In this approach, an enzyme such as an engineered amino acid dehydrogenase or a transaminase could be used.

Engineered Dehydrogenases : An engineered glutamate (B1630785) dehydrogenase could be employed to catalyze the reductive amination of a 4-(protected-amino)-2-oxobutanoic acid precursor. nih.gov The enzyme would stereoselectively add ammonia (B1221849) and use a cofactor like NADH to reduce the imine intermediate, yielding the chiral amino acid. Subsequent chemical fluorination would be required. Alternatively, a highly engineered enzyme might accept a pre-fluorinated keto-acid substrate, directly producing the target molecule.

Transaminases (TAms) : Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto-acid acceptor. mdpi.com An (R)-selective ω-transaminase could potentially convert 2-fluoro-4-(protected-amino)-2-oxobutanoic acid directly into (R)-4-amino-2-fluorobutanoic acid with high enantiomeric excess. mdpi.com

Kinetic Resolution : Another biocatalytic approach is the kinetic resolution of a racemic mixture of 4-amino-2-fluorobutanoic acid or a derivative. An enzyme, such as a lipase (B570770) or acylase, could be used to selectively react with one enantiomer (e.g., acylating the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be isolated in high purity. mdpi.com

These biocatalytic methods offer the advantages of high enantioselectivity (>99% ee is common), mild reaction conditions (aqueous media, room temperature), and reduced environmental impact. nih.govresearchgate.net

Stereoselective Biotransformations for Gamma-Amino Acid Derivatives

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to catalyze asymmetric transformations, yielding enantiomerically pure products. While direct enzymatic synthesis of (R)-4-amino-2-fluorobutanoic acid is not extensively documented, methodologies applied to analogous gamma-amino acid derivatives provide a strong foundation for its potential production.

One prominent biocatalytic method involves the use of transaminases. ω-Transaminases are particularly useful as they can catalyze the transfer of an amino group to a keto acid precursor, establishing the chiral center at the amino acid. For the synthesis of fluorinated amino acids, a fluorinated keto-acid could serve as the substrate. The stereochemical outcome of the reaction is dictated by the specific transaminase used (either (R)- or (S)-selective). For instance, ω-transaminases have been successfully used in the reductive amination of substrates like 3-fluoropyruvate to produce 3-fluoroalanine with high conversion and excellent enantiopurity. nih.gov This highlights the potential of employing a suitable ω-transaminase with a fluorinated γ-keto acid to produce (R)-4-amino-2-fluorobutanoic acid.

Another enzymatic strategy is the kinetic resolution of racemic mixtures. This can be achieved using hydrolases, such as lipases or acylases. For example, a racemic ester of 4-amino-2-fluorobutanoic acid could be subjected to enzymatic hydrolysis. A stereoselective enzyme would preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer). Lipase L, for instance, has been used in the hydrolytic resolution of racemic fluorinated phenylalanine derivatives, yielding the (R)-amino ester and the (S)-amino acid with high enantiomeric excess.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |

| ω-Transaminase | Asymmetric Synthesis | Fluorinated γ-keto acid | (R)- or (S)-fluorinated γ-amino acid | High enantioselectivity, direct amination |

| Lipase | Kinetic Resolution | Racemic ester of a fluorinated amino acid | Enantiopure ester and enantiopure acid | Effective for separating enantiomers |

| Acylase | Kinetic Resolution | N-acetylated racemic amino acid | Enantiopure amino acid and unreacted N-acetylated amino acid | High stereospecificity |

Synthetic Routes via Fluorinated Building Blocks

The use of pre-fluorinated building blocks is a common and effective strategy in organofluorine chemistry. rsc.org This approach avoids the often harsh and non-selective conditions of direct fluorination at later synthetic stages. For the synthesis of (R)-4-amino-2-fluorobutanoic acid, a variety of fluorinated starting materials can be envisioned.

A plausible route could commence with a chiral fluorinated C4 building block. For example, the synthesis could start from a commercially available enantiopure fluorinated alcohol or aldehyde. Subsequent chemical transformations, such as oxidation, amination, and functional group manipulations, would lead to the target molecule. The key advantage of this strategy is that the stereocenter containing the fluorine atom is introduced early in the synthetic sequence from a chiral pool starting material, thus controlling the stereochemistry of the final product.

Halofluorination is another powerful method for creating fluorinated building blocks. researchgate.netbeilstein-journals.orgnih.gov This process involves the reaction of an alkene with a source of electrophilic halogen and a nucleophilic fluoride. nih.gov For instance, a suitably protected allylic amine could undergo a bromofluorination or iodofluorination reaction. The resulting vicinal halofluoride can then be further manipulated. The anti-addition of the halogen and fluorine across the double bond provides stereochemical control. nih.gov Subsequent reduction of the halogen and modification of the functional groups would yield the desired amino acid.

| Fluorinated Building Block Strategy | Key Reagents/Reactions | Description |

| Chiral Pool Synthesis | Enantiopure fluorinated starting material (e.g., alcohol, aldehyde) | Standard organic transformations (oxidation, amination) are used to build the amino acid structure around the pre-existing chiral fluorinated center. |

| Halofluorination of Alkenes | N-halosuccinimide (NBS, NIS), Fluoride source (e.g., Et3N·3HF) | An alkene is treated with a source of electrophilic halogen and nucleophilic fluoride to introduce both atoms across the double bond in a stereospecific anti-addition. |

| From Fluorinated Ketoesters | Asymmetric hydrogenation or reductive amination | A fluorinated β-ketoester can be subjected to stereoselective reduction of the ketone or reductive amination to introduce the amino group and set the stereochemistry. |

Direct Fluorination/Fluoroalkylation Strategies for Amino Acid Derivatization

Directly introducing a fluorine atom or a fluoroalkyl group into an existing amino acid scaffold represents a more convergent synthetic approach. rsc.org While challenging due to issues of selectivity and the potential for substrate decomposition, modern fluorination reagents and methodologies have made this a more viable strategy.

For the synthesis of (R)-4-amino-2-fluorobutanoic acid, a direct fluorination approach would likely involve an electrophilic fluorinating agent. Starting with a protected derivative of 4-aminobutanoic acid, a chiral auxiliary could be employed to direct the fluorination to the α-position with the desired (R)-stereochemistry. The enolate of the protected amino acid derivative would be generated and then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

Alternatively, a C-H activation/fluorination strategy could be employed. nih.gov While still a developing area, transition-metal-catalyzed methods for the direct fluorination of C(sp3)-H bonds are gaining prominence. A suitably designed catalyst and directing group on the 4-aminobutanoic acid backbone could enable site-selective and stereoselective fluorination.

| Direct Fluorination Strategy | Key Reagents | Description |

| Electrophilic Fluorination of Enolates | LDA, Electrophilic Fluorine Source (e.g., NFSI, Selectfluor®) | A protected amino acid derivative is deprotonated to form an enolate, which is then quenched with an electrophilic fluorine source. Stereocontrol is often achieved using a chiral auxiliary. |

| C-H Activation/Fluorination | Transition Metal Catalyst (e.g., Pd, Cu), Fluorinating Agent | A catalyst facilitates the cleavage of a specific C-H bond and its subsequent replacement with a fluorine atom. A directing group is often required to achieve regioselectivity. |

Stereochemical Control and Conformational Landscape Analysis

Influence of Fluorine Stereochemistry on Molecular Conformation

The stereospecific placement of the fluorine atom at the C2 position in the (R)-enantiomer has a profound impact on the molecule's three-dimensional structure and preferred conformations. The high electronegativity and small size of fluorine introduce potent electronic effects that dictate the conformational landscape.

The rotational preferences around the carbon-carbon bonds in (R)-4-amino-2-fluorobutanoic acid are significantly influenced by the gauche effect. acs.org This phenomenon describes the tendency of a conformation with adjacent electron-withdrawing groups, such as fluorine, to be more stable when they are in a gauche (dihedral angle of approximately 60°) rather than an anti (180°) arrangement. wikipedia.org

Two primary models explain the gauche effect:

Hyperconjugation: This model posits that the stabilization arises from the donation of electron density from a C−H σ bonding orbital to the adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche conformation. Due to fluorine's high electronegativity, the C-F σ* orbital is an excellent electron acceptor, making this interaction particularly stabilizing. wikipedia.org

Bent Bonds: This explanation suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bond. This leads to a buildup of electron density that can be better accommodated in a gauche arrangement, thus reducing orbital overlap repulsion. wikipedia.org

In molecules containing a protonated amine and a fluorine atom on adjacent carbons (an N⁺–C–C–F moiety), such as the zwitterionic form of (R)-4-amino-2-fluorobutanoic acid, there is a strong preference for a gauche conformation. This is due to a favorable electrostatic attraction between the positively charged nitrogen (N⁺) and the partially negatively charged fluorine (Fδ⁻). nih.gov This interaction significantly influences the rotational barrier around the Cα-Cβ bond, favoring specific rotamers.

| Factor | Description | Effect on Conformation |

|---|---|---|

| Hyperconjugation | Donation of electron density from a C−H σ orbital to an adjacent C−F σ* antibonding orbital. | Stabilizes the gauche conformer. |

| Bent Bonds / Steric Repulsion | Increased p-orbital character of C-F bonds and repulsion between fluorine atoms can lead to increased bond angles and dihedral angles. | Can cause deviation from the ideal 60° dihedral angle, for instance to 71° in some cases. wikipedia.org |

| Electrostatic Interaction | Attractive or repulsive forces between polarized bonds or charged groups (e.g., N⁺ and Fδ⁻). | Strongly favors a gauche arrangement in N⁺–C–C–F systems. nih.gov |

Beyond the gauche effect, other intramolecular interactions play a crucial role in biasing the conformational equilibrium of (R)-4-amino-2-fluorobutanoic acid. The polar carbon-fluorine (C-F) bond can engage in predictable dipole-dipole interactions with other polar groups within the molecule, such as the carboxylic acid and the amino group. nih.gov

These interactions can lead to the adoption of either "bent" or "extended" backbone conformations. nih.gov For instance, a bent structure might be favored to allow for gauche alignments between the C-F bond and the vicinal C-N bond, while simultaneously avoiding repulsive 1,3-dipolar interactions. nih.gov The interplay of these forces—hyperconjugation, dipole-dipole interactions, and electrostatic attractions—results in a distinct conformational preference that is not observed in the non-fluorinated parent molecule, GABA. This conformational biasing is critical as the three-dimensional shape of the molecule is intrinsically linked to its biological activity.

Stereoisomeric Characterization and Absolute Configuration Determination

The precise determination of the stereochemistry of (R)-4-amino-2-fluorobutanoic acid is essential. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, with the L-isomer being predominant in nature. libretexts.orgaimspress.com The introduction of fluorine creates a new chiral center, necessitating robust analytical methods for characterization.

Several techniques are employed for the stereoisomeric characterization and determination of the absolute configuration of chiral fluorinated compounds:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a particularly powerful and efficient tool for analyzing fluorine-containing chiral molecules. nih.gov To determine the absolute configuration, the chiral amine is often derivatized with a chiral derivatizing agent (CDA). frontiersin.org This reaction creates a pair of diastereomers that are distinguishable by ¹⁹F NMR, exhibiting separate signals. bohrium.comacs.org By comparing the experimental chemical shift differences between the diastereomers with those predicted by Density Functional Theory (DFT) calculations, the absolute configuration of the original amine can be unambiguously assigned. frontiersin.org

X-ray Crystallography: Single-crystal X-ray diffraction provides conclusive proof of the absolute configuration of a chiral molecule. acs.org By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in space can be determined, confirming the (R) or (S) configuration.

Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of 4-amino-2-fluorobutanoic acid, allowing for their identification and quantification.

| Method | Principle | Application to (R)-4-amino-2-fluorobutanoic acid |

|---|---|---|

| ¹⁹F NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct ¹⁹F chemical shifts. Comparison with DFT calculations. frontiersin.org | Determination of enantiomeric excess and absolute configuration. nih.govbohrium.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous assignment of the (R) absolute configuration. acs.org |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Separation and quantification of (R) and (S) enantiomers. |

Conformational Dynamics in Aqueous Solution and Protein Environments

In an aqueous solution, (R)-4-amino-2-fluorobutanoic acid does not exist as a single, static structure. Instead, it is part of a dynamic equilibrium of interconverting conformers. nih.gov The relative populations of these conformers are determined by the free energy differences between them, which are influenced by the intramolecular forces discussed previously, as well as by interactions with the solvent (water). Computational modeling, often combined with experimental techniques like NMR, is used to map this conformational energy landscape and understand the dynamics of the molecule in solution. unimi.it

When interacting with a biological target, such as a protein receptor or enzyme, the conformational dynamics of (R)-4-amino-2-fluorobutanoic acid become even more critical. The binding process can be described by one of two main models:

Induced Fit: The initial binding of the molecule to the protein induces a conformational change in both the ligand and the protein, leading to a stable complex. mit.edu

Conformational Selection: The protein selectively binds to a specific, pre-existing conformation of the molecule from the ensemble of conformers present in the solution. mit.edu

The fluorine atom's influence on the conformational preferences of the molecule can pre-organize it into a "bioactive conformation," potentially reducing the entropic penalty of binding and enhancing affinity for its target. The specific conformational changes that occur upon binding are complex and can range from local side-chain reorientations to larger-scale domain movements within the protein. nih.gov The study of these dynamics is crucial for understanding the molecular basis of the compound's biological effects.

Biochemical Interactions and Mechanistic Elucidation of R 4 Amino 2 Fluorobutanoic Acid

Enzyme Recognition and Substrate Activity

The interaction of (R)-4-amino-2-fluorobutanoic acid with amino acid metabolizing enzymes, particularly those involved in the turnover of γ-aminobutyric acid (GABA), is a key area of interest for understanding its biochemical profile. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, influencing its recognition and processing by enzymes.

Interaction with Amino Acid Metabolizing Enzymes

For instance, research on the enantiomers of the closely related compound, 4-amino-3-fluorobutanoic acid, has shown that the (R)-enantiomer is a significantly more efficient substrate for GABA-AT-catalyzed hydrogen fluoride (B91410) (HF) elimination than the (S)-enantiomer. nih.gov In fact, the rate of HF elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer and is approximately 20 times more efficient than the natural transamination of GABA itself. nih.gov This suggests that the stereochemistry at the fluorine-bearing carbon is a critical determinant for recognition and catalysis by GABA-AT.

It is important to distinguish the interaction of these compounds with GABA-AT from their effects on GABA transporters. For example, 4-amino-2-fluorobutanoic acid has been shown to be a noncompetitive inhibitor of GABA transport in synaptosomal preparations from catfish brain, with an inhibition constant (Ki) of 12.5 µM. nih.gov This indicates that while it interferes with GABA uptake, this action is mechanistically distinct from its potential role as a substrate for GABA-AT.

Table 1: Kinetic Data for the Inhibition of GABA Transport by 4-Amino-2-fluorobutanoic Acid

| Compound | Inhibition Type | Ki (µM) |

| 4-Amino-2-fluorobutanoic acid | Noncompetitive | 12.5 nih.gov |

Note: This data pertains to the inhibition of GABA transport, not substrate kinetics with GABA-AT.

Many fluorinated analogues of GABA act as mechanism-based inactivators of GABA-AT. nih.gov This process typically involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. A common feature of the interaction of fluorinated substrates with GABA-AT is the elimination of a fluoride ion, a process that can be a key step in the inactivation mechanism. nih.govnih.gov

The general mechanism for mechanism-based inactivators of GABA-AT begins with the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor in the enzyme's active site. nih.gov This is followed by the abstraction of a proton, leading to the formation of a resonance-stabilized carbanion. nih.gov For fluorinated compounds, this intermediate can then undergo elimination of hydrogen fluoride, generating a highly reactive α,β-unsaturated species. This electrophilic intermediate can then be attacked by a nucleophilic residue in the active site of the enzyme, leading to covalent modification and irreversible inactivation. nih.gov

Studies with (Z)-4-amino-2-fluorobut-2-enoic acid, another related fluorinated analogue, have shown that for every inactivation event, a significant number of fluoride ions are released, indicating that the elimination of fluoride is a frequent catalytic event. nih.gov This process, termed "partition ratio," reflects the number of catalytic turnovers that occur for each inactivation event.

The precise pathway of fluoride ion elimination and subsequent inactivation by (R)-4-amino-2-fluorobutanoic acid has not been specifically elucidated. However, based on the mechanisms proposed for other fluorinated GABA derivatives, it is plausible that it follows a similar path of initial recognition, Schiff base formation, proton abstraction, and subsequent elimination of HF to generate a reactive intermediate that ultimately leads to the inactivation of GABA-AT.

Ligand-Receptor Binding Profiles

The pharmacological activity of (R)-4-amino-2-fluorobutanoic acid is also defined by its ability to bind to and modulate the function of neurotransmitter receptors, particularly those for GABA.

Agonist/Antagonist Activity at Neurotransmitter Receptors (e.g., GABA Receptors)

GABA exerts its inhibitory effects in the central nervous system through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. news-medical.netnih.govnih.gov The specific binding affinity and functional activity (agonist or antagonist) of (R)-4-amino-2-fluorobutanoic acid at these receptors have not been extensively reported in the scientific literature.

To understand the potential interactions, it is useful to consider studies on other fluorinated GABA analogues. The introduction of fluorine can significantly influence the preferred conformation of the GABA backbone, which in turn affects its binding to different receptor subtypes. researchgate.netnih.gov

The stereochemistry of GABA analogues is a critical factor in their interaction with GABA receptors, often leading to significant differences in the pharmacological profiles of enantiomers. nih.gov For instance, in the case of 4-amino-2-methylbutanoic acid, the (S)-enantiomer acts as a full agonist at ρ1 and ρ2 GABA-C receptors, while the (R)-enantiomer is a moderately potent antagonist at all three ρ receptor subtypes. nih.gov

The conformation of the GABA molecule is thought to be a key determinant of its selectivity for different receptor subtypes. The introduction of a fluorine atom can bias the conformational equilibrium of the molecule due to stereoelectronic effects. researchgate.netnih.gov This conformational preference can then dictate the molecule's ability to fit into the binding pocket of a particular receptor and elicit either an agonist or antagonist response.

Cation-π Interactions in Receptor Recognition

The introduction of fluorine into amino acid structures can significantly alter their electronic properties, which in turn influences their interaction with biological receptors. One such critical, noncovalent binding force is the cation-π interaction, which occurs between a cation and the electron-rich face of an aromatic ring. While (R)-4-amino-2-fluorobutanoic acid itself is not aromatic, the principles of how fluorine's electronegativity affects molecular interactions are relevant when considering its placement within larger molecules or its interaction with aromatic residues in a receptor's binding pocket.

Fluorination of aromatic amino acids has been shown to destabilize cation-π interactions by altering the electrostatics of the aromatic ring. nih.govnih.gov The strong electron-withdrawing nature of fluorine reduces the negative electrostatic potential of the π system, making it less attractive to cations. This principle is a powerful tool in molecular biology, allowing researchers to experimentally distinguish between binding modes. For instance, substituting a standard aromatic amino acid with a fluorinated version can help determine whether a cation-π interaction or another binding mechanism, such as hydrophobic insertion into a membrane, is dominant. nih.govnih.gov

In the context of (R)-4-amino-2-fluorobutanoic acid, the fluorine atom's inductive effect can influence the charge distribution across the molecule. When this compound interacts with a receptor, this altered electronic profile can affect its binding affinity and specificity. If the binding pocket contains aromatic residues (like phenylalanine, tyrosine, or tryptophan) and a cationic group (from lysine, arginine, or a ligand), the fluorine atom in (R)-4-amino-2-fluorobutanoic acid could modulate the geometry and strength of any potential cation-π interactions involving these residues. This allows for the fine-tuning of ligand-receptor binding, a key aspect in modern drug design. nih.gov

Modulation of Amino Acid Transport Systems

(R)-4-Amino-2-fluorobutanoic acid, as an analog of the neurotransmitter gamma-aminobutyric acid (GABA), has been shown to interact with and modulate the activity of amino acid transport systems. These transporters are crucial for terminating neurotransmitter signals by clearing them from the synaptic cleft and for maintaining amino acid homeostasis within cells.

Research using synaptosomal preparations from catfish brain has demonstrated that 4-amino-2-fluorobutanoic acid inhibits the transport of GABA. nih.gov The study revealed that this inhibition is of a noncompetitive type, with an inhibition constant (Ki) of 12.5 µM. nih.gov This contrasts with other GABA analogs like tiagabine (B1662831) and nipecotic acid, which act as competitive inhibitors. nih.gov Noncompetitive inhibition suggests that the compound binds to a site on the transporter protein that is distinct from the GABA binding site, thereby altering the transporter's conformation and reducing its efficiency. nih.gov

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| 4-amino-2-fluorobutanoic acid | 12.5 µM | Noncompetitive |

| Tiagabine | 0.23 µM | Competitive |

| (R,S)Nipecotic acid | 2.2 µM | Competitive |

| Homo-beta-proline | 9.4 µM | Noncompetitive |

Interaction with Specific Amino Acid Transporters (e.g., ASCT2)

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a vital transporter for neutral amino acids, including glutamine, and is a target of interest in various diseases. anu.edu.aufrontiersin.org While direct studies on the interaction of (R)-4-amino-2-fluorobutanoic acid with ASCT2 are not extensively detailed in the provided context, the transporter's known interaction with a range of amino acid analogs provides a basis for understanding potential modulation.

ASCT2 is specific for small, neutral amino acids and typically excludes those with basic side chains like lysine. nih.gov However, studies have shown that it can interact with compounds that have a potential positive charge in their side chain, such as derivatives of 2,4-diaminobutyric acid (DAB). nih.gov Molecular docking and experimental evidence have confirmed that small amino acids with basic side chains, like L-2,3-diaminopropionic acid (L-DAP), can bind to the ASCT2 substrate site and elicit transporter currents. nih.govnih.gov The affinity of this interaction is dependent on the side chain length and protonation state. nih.gov

Given that (R)-4-amino-2-fluorobutanoic acid is a structural analog of GABA and other amino acids, it is plausible that it could interact with ASCT2 or other related transporters. The fluorine atom's electronegativity could influence its binding affinity and specificity for the transporter's substrate-binding site. The development of inhibitors for transporters like ASCT2 is an active area of research, and fluorinated amino acid derivatives represent a promising class of molecules for achieving selective modulation. anu.edu.aufrontiersin.org

Incorporation into Peptidomimetics and Engineered Biopolymers

The unique properties conferred by fluorine make (R)-4-amino-2-fluorobutanoic acid a valuable building block for the synthesis of peptidomimetics and engineered biopolymers. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. nih.gov

Incorporating unnatural amino acids, including fluorinated variants, is a key strategy in peptidomimetic design. nih.gov The fluorine atom can increase metabolic stability by protecting adjacent peptide bonds from enzymatic degradation by proteases. nih.govnih.gov This is because the carbon-fluorine bond is exceptionally strong, and the fluorine atom can sterically hinder the approach of enzymes.

Influence on Peptide Conformation and Secondary Structure

The incorporation of fluorinated amino acids like (R)-4-amino-2-fluorobutanoic acid can exert significant control over the conformation and secondary structure of peptides. researchgate.net The gauche effect, an electronic interaction between the fluorine atom and the amino group, can create a preference for specific dihedral angles along the peptide backbone. researchgate.net This conformational biasing can be used to stabilize desired secondary structures such as β-turns or helical motifs, which are often crucial for biological activity.

Studies on different stereoisomers of fluorinated GABA analogs have demonstrated that the stereochemistry of the fluorine atom can lead to dramatically different secondary structures when these building blocks are incorporated into peptides. researchgate.net This conformational control is preserved in short peptide chains, allowing for the design of molecules with specific shapes that can selectively interact with different receptor subtypes. researchgate.net By strategically placing (R)-4-amino-2-fluorobutanoic acid within a peptide sequence, researchers can pre-organize the peptide into a bioactive conformation, potentially increasing its potency and selectivity. nih.gov

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to proteolytic enzymes. | nih.govnih.gov |

| Conformational Control | Induces specific secondary structures (e.g., turns, helices) via stereoelectronic effects. | researchgate.netresearchgate.net |

| Binding Affinity | Can be modulated by altering electrostatic interactions in the receptor binding pocket. | nih.gov |

| Receptor Selectivity | Different conformations adopted by fluorinated stereoisomers can lead to different receptor selectivity patterns. | researchgate.net |

Design of Modified Peptide Scaffolds for Biological Interrogation

Modified peptide scaffolds incorporating (R)-4-amino-2-fluorobutanoic acid serve as powerful tools for biological interrogation. These engineered biopolymers can be used to probe the structure and function of proteins, map receptor binding sites, and develop novel therapeutic agents.

By replacing native amino acids with (R)-4-amino-2-fluorobutanoic acid, scientists can create peptide analogs with altered biological activity. This "mutational analysis" helps to identify which residues are critical for function. For example, if replacing a specific amino acid with its fluorinated counterpart diminishes binding affinity, it suggests that the original residue was involved in a key interaction, such as a hydrogen bond or a cation-π interaction that is disrupted by the fluorine atom.

Furthermore, these modified peptides can be designed to have enhanced properties, such as increased stability and cell permeability, making them more effective as research tools or potential drugs. The ability to control peptide shape and function through the specific placement of fluorinated amino acids opens up new avenues for designing highly selective agonists or antagonists for a wide range of biological targets. nih.gov The synthesis of such tailor-made fluorinated amino acids is a critical aspect of modern drug discovery, enabling the fine-tuning of biological activity and pharmacokinetic properties. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate molecular geometry, conformational stability, and electronic properties, which are crucial for predicting reactivity and biological activity.

Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to determine the preferred three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like (R)-4-amino-2-fluorobutanoic acid, which has a rotatable carbon backbone, these calculations can identify low-energy conformers in the gas phase or in solution.

The introduction of a fluorine atom at the C2 position is expected to significantly influence the conformational preferences due to stereoelectronic effects, such as the gauche effect, where the fluorine atom prefers to be gauche to the amino group. DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G*), can map the potential energy surface of the molecule by systematically rotating the dihedral angles of the backbone. This analysis would reveal the relative energies of different staggered and eclipsed conformations. Studies on the enantiomers of 3-fluoro-GABA have successfully used DFT calculations to estimate preferred conformations in aqueous solutions, a technique directly applicable to the target molecule. researchgate.netnih.gov Such an analysis for (R)-4-amino-2-fluorobutanoic acid would provide insight into the geometries it is likely to adopt, which is a critical first step for understanding its interaction with biological targets.

Table 1: Illustrative Data from a DFT Conformational Analysis This table is for illustrative purposes to show the type of data generated from DFT studies, as specific data for (R)-4-amino-2-fluorobutanoic acid is not available in the cited literature.

| Conformer | Dihedral Angle (N-C4-C3-C2) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche 1 | ~60° | 0.00 | 55 |

| Anti | ~180° | 0.85 | 30 |

| Gauche 2 | ~-60° | 1.50 | 15 |

The conformation of a molecule can change significantly in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in conjunction with quantum chemical calculations to simulate the effect of a solvent (like water) on molecular conformation and energetics. researchgate.netnih.gov For (R)-4-amino-2-fluorobutanoic acid, which possesses charged amino and carboxyl groups (as a zwitterion at physiological pH) and a polar C-F bond, the solvent environment is critical.

These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energy. This approach would help determine whether the folded or extended conformations are more stable in an aqueous environment, which mimics physiological conditions. The charge-dipole interaction between the fluorine atom and the charged nitrogen atom is a key factor that influences conformational stability in solution. researchgate.net Understanding how water molecules interact with and stabilize different conformers is essential for predicting the bioactive conformation of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

While quantum calculations identify energy minima, MD simulations can explore the entire conformational landscape and determine the relative populations and transition barriers between different states. By simulating the molecule's motion over nanoseconds to microseconds, a free-energy landscape can be constructed. This landscape provides a map of all accessible conformations and the energetic costs of transitioning between them. For (R)-4-amino-2-fluorobutanoic acid, MD simulations would reveal how the molecule samples different conformations in solution, providing a more realistic picture of its dynamic behavior than static quantum calculations alone. Such simulations have been used to understand the inherent twist and interaction dynamics in peptide systems containing charged amino acids, a methodology that could be applied here. plos.org

MD simulations are particularly powerful for modeling how a ligand like (R)-4-amino-2-fluorobutanoic acid behaves within a complex biological environment, such as the active site of a protein. By placing the molecule within a solvated protein structure, simulations can track the dynamic interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. This would allow researchers to observe the stability of the ligand in the binding pocket, the role of specific amino acid residues in anchoring the ligand, and the influence of water molecules on the binding process.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological targets of (R)-4-amino-2-fluorobutanoic acid and the molecular basis of its activity.

As a GABA analogue, likely targets for this compound include GABA receptors (GABAA, GABAB, GABAC) and the enzyme GABA aminotransferase (GABA-AT). researchgate.netnih.govnih.gov Docking studies would involve placing various low-energy conformers of (R)-4-amino-2-fluorobutanoic acid into the crystal structure of a target protein's binding site. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode.

For example, docking studies of other fluorinated GABA analogues have been used to understand their interactions with GABA receptors and to support models of their bioactive geometry. researchgate.net Similar studies on (R)-4-amino-2-fluorobutanoic acid would aim to identify key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the receptor, or specific interactions involving the fluorine atom. The results of molecular docking can guide the design of new analogues with improved affinity and selectivity. nih.govmdpi.com Molecular modeling studies of other fluorinated analogues with GABA-AT have also been used to explain their inhibitory properties by identifying steric clashes or favorable interactions within the active site. nih.gov

Table 2: Key Interactions Potentially Identified by Molecular Docking This table illustrates the type of interactions that molecular docking studies would investigate for (R)-4-amino-2-fluorobutanoic acid with a hypothetical GABA receptor binding site.

| Ligand Group | Receptor Residue | Potential Interaction Type |

|---|---|---|

| Ammonium (-NH3+) | Aspartate/Glutamate (B1630785) | Salt Bridge / Hydrogen Bond |

| Carboxylate (-COO-) | Arginine/Lysine | Salt Bridge / Hydrogen Bond |

| Fluorine Atom | Tyrosine/Serine | Hydrogen Bond (acceptor) / Polar Interaction |

| Aliphatic Backbone | Leucine/Valine | Van der Waals / Hydrophobic Interaction |

Prediction of Binding Modes and Affinities with Target Proteins

A comprehensive review of scientific literature reveals a notable absence of specific computational studies detailing the binding modes and affinities of (R)-4-amino-2-fluoro-butanoic acid with its target proteins. While experimental data suggest that the racemate, 4-amino-2-fluorobutanoic acid, acts as a noncompetitive inhibitor of the GABA (gamma-aminobutyric acid) transporter, molecular modeling, docking, or molecular dynamics simulations that elucidate the specific interactions at the atomic level for the (R)-enantiomer are not publicly available.

Consequently, there is no published data to construct a detailed table of predicted binding affinities (e.g., Ki, IC50, or binding free energy) or to describe the key amino acid residues involved in the binding of (R)-4-amino-2-fluoro-butanoic acid to any specific protein target. Such computational studies would be invaluable for understanding its mechanism of action and for guiding further drug discovery efforts.

Rational Design of Analogues based on Computational Insights

Consistent with the lack of computational studies on its binding modes, there is no available research in the scientific literature that describes the rational design of analogues based on computational insights derived from (R)-4-amino-2-fluoro-butanoic acid. The process of rational drug design heavily relies on an existing understanding of the compound's structure-activity relationship and its interaction with a biological target, which is typically informed by computational modeling. Without foundational computational studies to identify the pharmacophore and key interaction points of (R)-4-amino-2-fluoro-butanoic acid, the in silico design and optimization of new, related compounds have not been reported.

Development and Validation of Force Field Parameters for Fluorinated Amino Acids

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dependent on the quality of the underlying force field parameters. For novel or non-standard molecules like fluorinated amino acids, the development and validation of these parameters are critical steps to ensure reliable simulation results.

While specific parameterization studies for (R)-4-amino-2-fluoro-butanoic acid itself are not detailed in the literature, extensive work has been done on developing force fields for fluorinated amino acids, which provides a framework for how such a compound would be modeled. Parameters for apolar, non-aromatic fluorinated amino acids are available for use with the AMBER ff14SB force field. nih.govbiorxiv.orgacs.org This force field has been specifically optimized for fluorine by adjusting Lennard-Jones parameters and deriving atomic charges at the RHF/6-31G* level of theory. nih.govbiorxiv.orgacs.org

More recent efforts have focused on developing parameters for fluorinated aromatic amino acids for the AMBER ff15ipq protein force field. nih.govnih.govacs.org Although the subject compound is aliphatic, the methodologies employed in these studies are highly relevant. The general workflow for parameter development typically involves the following key steps:

Generation of Conformations: A set of conformations for a model compound (e.g., a dipeptide capped with acetyl and N-methylamide groups) is generated. This is often achieved by progressively restraining backbone dihedral angles (Φ/Ψ) to ensure comprehensive sampling of the conformational space. acs.org

Derivation of Atomic Charges: Atomic charges are derived using quantum mechanical (QM) calculations. Modern force fields like AMBER ff15ipq utilize implicitly polarized charge schemes (e.g., IPolQ) to better represent the electron density of the molecule in a condensed-phase environment. nih.govnih.gov This iterative process optimizes the charges to reproduce the mean-field electron density of the molecule in explicit solvent. nih.gov

Parameterization of Bonded Terms: Bond, angle, and torsion (dihedral) parameters are derived. This is an iterative, multi-step procedure where trial parameters are taken from existing general force fields (like the general AMBER force field, GAFF) and then optimized. nih.gov The optimization is performed by fitting the molecular mechanical (MM) energies to higher-level QM single-point energy calculations for the generated conformations. biorxiv.org

Validation: The newly developed parameters are rigorously validated. This involves running MD simulations on test systems, such as peptides or proteins containing the fluorinated amino acid, and comparing the simulation results with experimental data. Key validation metrics include the maintenance of expected conformational propensities and the agreement of calculated properties (like NMR relaxation rates) with experimental values. nih.gov

The table below summarizes the key approaches used in the development and validation of force field parameters for fluorinated amino acids, which are applicable to non-aromatic variants like (R)-4-amino-2-fluoro-butanoic acid.

| Parameterization Step | Methodology | Purpose | Typical Software/Force Field |

| Charge Derivation | Implicitly Polarized Charge (IPolQ) scheme or Restrained Electrostatic Potential (RESP) fitting using QM calculations (e.g., RHF/6-31G*). | To accurately model the electrostatic interactions of the fluorinated compound with its environment. | AMBER, Gaussian |

| Bonded Parameter Derivation | Fitting MM energies to QM potential energy surfaces for various conformations of a model dipeptide. | To accurately describe the intramolecular energetics (bond stretching, angle bending, and torsional rotations). | AMBER, GAFF |

| Validation | Molecular Dynamics (MD) simulations of peptides/proteins containing the fluorinated amino acid. | To ensure the parameters reproduce known experimental structural and dynamical properties. | AMBER, GROMACS |

| Experimental Comparison | Comparison of simulation results with experimental data from X-ray crystallography or ¹⁹F NMR. | To confirm the accuracy and predictive power of the developed force field parameters. | Not Applicable |

This established methodology ensures that force fields can be reliably extended to include non-standard amino acids like (R)-4-amino-2-fluoro-butanoic acid, enabling their study through powerful computational techniques like molecular dynamics simulations. nih.govnih.gov

Applications As Advanced Research Probes and Building Blocks

Conformational Probes for Biological Systems

The introduction of fluorine into amino acids can significantly influence their conformational preferences, making them powerful probes for studying molecular structure and interactions in biological systems. researchgate.netnih.gov The high electronegativity and steric demand of the fluorine atom in (R)-4-amino-2-fluorobutanoic acid can restrict the rotational freedom around adjacent single bonds. This "conformational locking" effect can be exploited to stabilize specific three-dimensional structures when the molecule is incorporated into peptides or other bioactive compounds.

By observing how these conformationally constrained analogues interact with biological targets, such as enzymes or receptors, researchers can gain detailed insights into the specific spatial arrangements required for biological activity. For example, as a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), fluorinated derivatives can be used to probe the binding pocket of GABA transporters and receptors. A study on GABA transport in channel catfish brain synaptosomes found that 4-amino-2-fluorobutanoic acid (in its racemic form) acted as a noncompetitive inhibitor of GABA uptake, providing information about the transporter's mechanism. nih.gov This type of research helps elucidate the structure-activity relationships that govern molecular recognition in the central nervous system.

Building Blocks in Organic Synthesis and Pharmaceutical Design

Chiral, fluorinated amino acids are highly sought-after building blocks in medicinal chemistry and organic synthesis. nih.gov The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com (R)-4-amino-2-fluorobutanoic acid serves as a valuable chiral starting material for the synthesis of more complex molecules, including peptidomimetics, enzyme inhibitors, and other pharmaceutically relevant compounds.

The presence of three distinct functional groups—the carboxylic acid, the primary amine, and the carbon-fluorine bond—allows for a wide range of chemical modifications. Synthetic chemists can leverage these functionalities to construct novel molecular architectures with precisely controlled stereochemistry. The use of such tailor-made amino acids is a key trend in the development of modern pharmaceuticals. mdpi.commdpi.com

| Feature | Significance in Synthesis and Design |

|---|---|

| Defined (R)-Stereochemistry | Provides precise three-dimensional control, which is critical for selective interaction with chiral biological targets like enzymes and receptors. |

| Fluorine at C-2 Position | Can enhance metabolic stability by blocking enzymatic oxidation, and can modulate the acidity of the α-proton and the basicity of the amino group. |

| Amino and Carboxylic Acid Groups | Allow for straightforward incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. |

| Non-proteinogenic Structure | Leads to peptides that are less susceptible to degradation by proteases, increasing their in vivo half-life. |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an exceptional probe for NMR spectroscopy studies of biomolecules. nih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, approaching the sensitivity of protons (¹H). researchgate.net Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of fluorinated proteins or peptides are free from background signals. researchgate.net

When (R)-4-amino-2-fluorobutanoic acid is incorporated site-specifically into a peptide or protein, the fluorine atom acts as a sensitive spectroscopic reporter. researchgate.net The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local chemical environment. researchgate.net Even subtle changes in protein conformation, ligand binding, or protein-protein interactions can induce significant changes in the ¹⁹F chemical shift, providing a powerful tool for monitoring these events at a specific site within the macromolecule. researchgate.netnih.gov This approach allows researchers to obtain dynamic and structural information that can be difficult to access with other biophysical techniques. nih.gov

| Property of ¹⁹F Nucleus | Advantage in NMR Spectroscopy |

|---|---|

| 100% Natural Abundance | No isotopic enrichment is required, making labeling straightforward. |

| High NMR Sensitivity | Allows for the acquisition of high-quality spectra in a reasonable time, even with relatively low sample concentrations. researchgate.net |

| No Biological Background | Spectra are clean, with signals only from the incorporated fluorine probe, simplifying analysis. researchgate.netnih.gov |

| Large Chemical Shift Range | Highly sensitive to the local electronic environment, making it an excellent reporter of conformational changes, binding events, and solvent exposure. researchgate.net |

Development of Radiotracers for Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional information about metabolic processes in the body. In oncology, PET imaging often utilizes radiolabeled molecules that are preferentially taken up by cancer cells. Many cancer cells exhibit increased rates of amino acid transport to support their rapid growth and proliferation. nih.gov This has led to the development of various amino acids labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) as potential PET tracers for tumor imaging. nih.gov

Amino acid PET tracers can offer advantages over the most commonly used tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG), particularly in brain tumor imaging, where the high glucose uptake of healthy brain tissue can obscure tumor signals. nih.gov Small, fluorinated amino acids are attractive candidates for radiotracer development. The synthesis of novel ¹⁸F-labeled amino acids, such as 4-[¹⁸F]Fluoroglutamic Acid, has been established for tumor imaging. acs.orgacs.org While the development of ¹⁸F-labeled (R)-4-amino-2-fluorobutanoic acid as a specific PET tracer is an area of ongoing research, its structure fits the profile of a potential candidate. The radiosynthesis would involve labeling the precursor molecule with ¹⁸F, followed by in vitro and in vivo evaluation to assess its tumor-targeting capabilities and imaging characteristics. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.